molecular formula C14H18ClNO3 B2676689 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide CAS No. 1211379-20-2

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

Cat. No. B2676689
CAS RN: 1211379-20-2
M. Wt: 283.75
InChI Key: BSQKXPRAIUZRBX-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide” is a chemical compound with the CAS Number: 757220-20-5 . It has a molecular weight of 241.67 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide . The InChI code is 1S/C11H12ClNO3/c12-7-11(14)13-8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6H,1,4-5,7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a melting point of 70-71 degrees Celsius . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Metabolic Pathways and Activation

Research on chloroacetamide herbicides, which share a portion of the chemical structure with the compound , reveals insights into their metabolic pathways. For instance, studies have shown how these herbicides undergo metabolic activation in liver microsomes of rats and humans. This metabolic activation involves complex pathways leading to DNA-reactive products, indicating a potential area of investigation for related compounds (Coleman et al., 2000).

Synthesis and Chemical Transformations

The compound's structural similarity to benzodioxepin derivatives prompts interest in its synthesis and potential transformations. Studies on similar structures have demonstrated various synthetic approaches and chemical transformations, offering a foundation for exploring novel synthetic routes and applications of 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide. For instance, the synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties as antimicrobial and antioxidant agents showcases the chemical versatility and potential biomedical applications of related structures (Naraboli & Biradar, 2017).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide” are not available, research on related compounds such as 1,3,4-thiadiazoles, thiazoles, and 1,2,4-triazolopyrimidines has shown potential in various pharmacological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . This suggests potential future directions in exploring the therapeutic applications of these compounds.

properties

IUPAC Name

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-2-11(16-14(17)9-15)10-4-5-12-13(8-10)19-7-3-6-18-12/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKXPRAIUZRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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